2,2,2-Triphenylethanol

Description

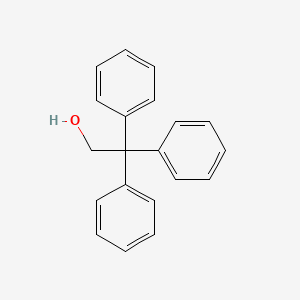

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-triphenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O/c21-16-20(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,21H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXGOCPRLOMWVLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60288100 | |

| Record name | 2,2,2-Triphenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60288100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

896-32-2 | |

| Record name | NSC54125 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54125 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2,2-Triphenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60288100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance in Advanced Chemical Synthesis and Materials Science

Grignard Reagent-Mediated Synthesis

The synthesis of this compound is frequently accomplished through the Grignard reaction, a versatile method involving the nucleophilic addition of an organomagnesium halide to a carbonyl group. mnstate.edutsijournals.com This approach allows for the direct formation of the carbon skeleton leading to the desired tertiary alcohol. The Grignard reagent, with its highly polar carbon-magnesium bond, functions as a potent nucleophile, attacking the electrophilic carbon of the carbonyl group. vedantu.compressbooks.pub

Nucleophilic Addition Reactions to Carbonyl Precursors

The core of the Grignard synthesis for this compound involves the reaction of a suitable Grignard reagent with a carbonyl-containing precursor. numberanalytics.com The choice of precursor dictates the specific Grignard reagent required. The reaction proceeds via a nucleophilic attack on the carbonyl carbon, which breaks the carbon-oxygen pi bond and forms a tetrahedral alkoxide intermediate. vedantu.com Subsequent protonation of this intermediate, typically through an acidic workup, yields the final alcohol product. tsijournals.comvedantu.com

Several combinations of carbonyl precursors and Grignard reagents can theoretically be employed to construct the this compound molecule. The selection is based on a retrosynthetic analysis that disconnects one of the carbon-carbon bonds adjacent to the hydroxyl-bearing carbon. organicchemistrytutor.com For instance, the reaction can be envisioned between a Grignard reagent and various aldehydes or ketones. libretexts.org

Table 1: Potential Carbonyl Precursors and Corresponding Grignard Reagents for this compound Synthesis This table is generated based on the principles of the Grignard reaction.

| Carbonyl Precursor | Grignard Reagent | Reaction Description |

|---|---|---|

| Triphenylacetaldehyde (α,α-Diphenylbenzeneacetaldehyde) | Methylmagnesium bromide | The methyl Grignard reagent adds to the aldehyde, forming the C-C bond required to complete the ethanol (B145695) backbone. |

| 2,2-Diphenylacetophenone | Not a direct route | This would require a Grignard reagent that adds a hydrogen, which is not a standard Grignard reaction. A hydride reducing agent would be used instead. |

| Benzophenone | Ethylmagnesium bromide | This reaction would not yield this compound. It would result in 1,1-diphenylpropan-1-ol. |

Stoichiometric Considerations and Reaction Parameter Optimization

The efficiency and yield of the Grignard synthesis are highly dependent on careful control of stoichiometry and reaction parameters. nih.govrsc.org When an ester is used as the carbonyl precursor, stoichiometric considerations are particularly critical. The reaction requires at least two equivalents of the Grignard reagent because the initially formed ketone intermediate is more reactive than the starting ester and immediately reacts with a second molecule of the Grignard reagent. libretexts.orgmercer.edu

Optimizing reaction parameters is essential for maximizing product yield and minimizing impurities. ucla.edu A major side reaction is the formation of biphenyl (B1667301), which occurs when the phenylmagnesium bromide reagent reacts with unreacted bromobenzene. libretexts.org This side reaction can be minimized by the slow, dropwise addition of the alkyl halide to the magnesium turnings, ensuring it reacts with the magnesium rather than accumulating in high concentrations. mercer.edu

Table 2: Key Reaction Parameters and Their Optimization in Grignard Synthesis

| Parameter | Consideration | Effect on Reaction |

|---|---|---|

| Solvent | Anhydrous ethers (e.g., diethyl ether, THF) are required. mnstate.educerritos.edu | The ether stabilizes the Grignard reagent. The presence of water or other protic solvents will quench the reagent. cerritos.edu |

| Temperature | Reactions are often initiated at room temperature and may require gentle heating (reflux) to go to completion. mercer.edu Lower temperatures can improve selectivity in certain cases. acs.orgursa.cat | Controls the reaction rate and can influence the formation of byproducts. |

| Reagent Addition | Slow, controlled addition of the halide to magnesium or the Grignard reagent to the carbonyl is crucial. mercer.edu | Minimizes side reactions (e.g., biphenyl formation) and controls the exothermicity of the reaction. |

| Initiation | Activation of the magnesium surface, sometimes with a crystal of iodine, may be necessary to start the reaction. cerritos.edu | Overcomes the passivating magnesium oxide layer, allowing the reaction to begin. |

| Stoichiometry | The molar ratio of Grignard reagent to carbonyl precursor must be carefully controlled, especially with esters (≥2:1 ratio required). mercer.edulibretexts.org | Ensures complete conversion of the starting material to the desired product. |

Formation from Triphenylacetyl Chloride Reactions

A specific and noteworthy route to this compound involves the reaction of triphenylacetyl chloride with a Grignard reagent. Research has shown that reacting triphenylacetyl chloride with ethylmagnesium bromide yields a mixture containing this compound. researchgate.net This reaction pathway is distinct from the typical Grignard addition to a ketone, as it is suggested to proceed through an intermediate acylium ion which can either react with the Grignard reagent or undergo decarbonylation. researchgate.net

Table 3: Synthesis from Triphenylacetyl Chloride

| Precursor | Grignard Reagent | Reported Product(s) |

|---|---|---|

| Triphenylacetyl chloride | Ethylmagnesium bromide | This compound and ethyltritylcarbinol researchgate.net |

Alternative Synthetic Routes and Precursor Transformations

Beyond the direct Grignard addition to carbonyls, this compound can be synthesized through the transformation of other functional groups on related precursors.

One significant alternative method is the reduction of ethyl 2,2,2-triphenylacetate. This ester can be effectively reduced to this compound using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄). vulcanchem.com This method is a standard transformation in organic synthesis for converting esters to primary alcohols.

More complex, multi-step syntheses can also afford derivatives of this compound, which highlights the versatility of precursor transformations. For example, a synthetic sequence starting from (S)-triphenylethylene oxide involves a regioselective and stereospecific ring-opening to an azido (B1232118) alcohol, which is then reduced to the corresponding amino alcohol, (S)-2-amino-1,2,2-triphenylethanol. acs.org While the final product in this sequence is an amino-substituted analog, the initial steps represent a viable pathway to the core 1,2,2-triphenylethanol (B1615808) structure from an epoxide precursor.

Table 4: Alternative Synthetic Routes for this compound

| Precursor | Reagent(s) | Reaction Type |

|---|---|---|

| Ethyl 2,2,2-triphenylacetate | Lithium aluminum hydride (LiAlH₄) | Ester Reduction vulcanchem.com |

| (S)-Triphenylethylene oxide | 1. Diisopropoxytitanium(IV) diazide 2. Catalytic Hydrogenation | Epoxide Ring-Opening followed by Azide Reduction (yields the amino-analog) acs.org |

Structural Elucidation and Conformational Analysis of 2,2,2 Triphenylethanol

Advanced Crystallographic Investigations

Crystallographic studies have been pivotal in understanding the supramolecular assembly of 2,2,2-Triphenylethanol. These investigations have detailed the precise atomic coordinates and have shed light on the forces governing the crystal packing.

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis of this compound has provided a definitive determination of its molecular and crystal structure. This non-destructive technique reveals detailed information about the internal lattice, including unit cell dimensions, bond lengths, and bond angles. The compound, with the chemical formula C₂₀H₁₈O, crystallizes in a manner that accommodates its bulky triphenylmethyl group and the hydroxyl functional group, which plays a key role in the crystal packing.

The crystallographic data for this compound is summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₂₀H₁₈O |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 16.438(3) |

| b (Å) | 6.136(1) |

| c (Å) | 16.512(3) |

| β (°) | 114.16(1) |

| Volume (ų) | 1518.3(5) |

| Z | 4 |

Analysis of Hydrogen Bonding Motifs (e.g., Tetrameric Aggregates)

A defining feature of the crystal structure of this compound is the formation of hydrogen-bonded tetrameric aggregates. Unlike many sterically congested alcohols that may form dimers or catemeric chains, this compound molecules self-assemble into discrete, centrosymmetric tetramers. Within these aggregates, the hydroxyl groups of four distinct molecules are linked through O-H···O hydrogen bonds. This arrangement results in a planar, parallelogram-shaped O₄ ring. The hydrogen-bonding network can be described using graph-set notation as R₄⁴(8).

Examination of Polymorphism and Lattice Disorder

Polymorphism, the ability of a compound to crystallize in multiple distinct crystal forms with different molecular arrangements, is a phenomenon of significant interest in materials science and pharmaceuticals. Each polymorph can exhibit different physical properties, such as solubility and melting point. There are no specific reports in the surveyed literature detailing polymorphic forms of this compound.

Lattice disorder refers to deviations from the perfect periodic arrangement of atoms in a crystal. This can involve positional or orientational disorder of entire molecules or parts of molecules. In the case of sterically crowded molecules like triphenylmethanol (B194598), a close structural analog, disorder in the hydroxyl hydrogen atom has been observed. A similar type of localized disorder in the hydroxyl group or even slight orientational disorder of the phenyl rings could be possible in this compound, though significant lattice disorder has not been reported as a prominent feature of its crystal structure.

Comprehensive Spectroscopic Characterization

Spectroscopic techniques provide complementary information to crystallographic studies, offering insights into the structure and dynamics of molecules in both the solid state and in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution and Solid State

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules.

Solution-State NMR:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons. The aromatic protons on the three phenyl rings would appear as a complex multiplet in the range of 7.0-7.5 ppm. The two protons of the methylene (B1212753) group (-CH₂-) adjacent to the hydroxyl group would likely appear as a singlet or a narrowly split multiplet around 4.0-4.5 ppm, shifted downfield due to the deshielding effect of the adjacent oxygen atom. The hydroxyl proton (-OH) would give rise to a singlet whose chemical shift is variable and dependent on concentration and solvent, typically appearing between 1.0 and 5.0 ppm.

¹³C NMR: The carbon NMR spectrum would show several distinct signals. The carbons of the three phenyl rings would resonate in the aromatic region, typically between 125 and 145 ppm. The quaternary carbon atom bonded to the three phenyl rings and the methylene group would appear at a lower field, likely in the range of 70-80 ppm. The methylene carbon, being attached to the hydroxyl group, would also be expected in a similar region.

Solid-State NMR:

Solid-state NMR (ssNMR) provides information about the structure and dynamics of molecules in their crystalline form. For this compound, ssNMR could be used to probe the local environment of the carbon and hydrogen atoms within the crystal lattice. The ¹³C ssNMR spectrum would be expected to show resolved signals for the chemically inequivalent carbon atoms in the asymmetric unit of the crystal. The chemical shifts in the solid state can differ from those in solution due to packing effects and the absence of solvent. Furthermore, ssNMR techniques could be employed to study the hydrogen bonding network by analyzing the chemical shift of the hydroxyl proton and its proximity to other atoms.

Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

| ¹H | Aromatic (Ar-H) | 7.0 - 7.5 |

| ¹H | Methylene (-CH₂-) | 4.0 - 4.5 |

| ¹H | Hydroxyl (-OH) | 1.0 - 5.0 (variable) |

| ¹³C | Aromatic (Ar-C) | 125 - 145 |

| ¹³C | Quaternary (-C(Ph)₃) | 70 - 80 |

| ¹³C | Methylene (-CH₂OH) | 65 - 75 |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides a fingerprint of a molecule by probing its characteristic bond vibrations. Both Infrared (IR) and Raman spectroscopy measure the vibrational energies of a molecule but are governed by different selection rules, making them complementary techniques. ksu.edu.saspectroscopyonline.comamericanpharmaceuticalreview.com An IR spectrum arises from vibrations that cause a change in the molecule's dipole moment, while a Raman spectrum results from vibrations that change the molecule's polarizability. ksu.edu.sa

For a molecule like this compound, the spectrum is expected to be dominated by vibrations from the hydroxyl (-OH) group, the aliphatic ethyl bridge (-CH2-), and the three phenyl rings. Based on data from the analogous compound Triphenylmethanol, key spectral features can be predicted. brainly.comquora.com

Key Expected Vibrational Modes:

O-H Stretch: A strong, broad absorption band is anticipated in the IR spectrum, typically in the range of 3200–3600 cm⁻¹. brainly.com The broadening of this peak is a hallmark of intermolecular hydrogen bonding between alcohol molecules.

C-H (Aromatic) Stretch: The C-H bonds on the phenyl rings are expected to produce multiple weak to medium bands in the region of 3000–3100 cm⁻¹. brainly.com

C-H (Aliphatic) Stretch: The methylene (-CH2-) group in the ethanol (B145695) backbone will give rise to symmetric and asymmetric stretching vibrations, typically found between 2850 and 3000 cm⁻¹.

C=C (Aromatic) Stretch: The carbon-carbon double bonds within the phenyl rings will show characteristic sharp peaks of variable intensity in the 1450–1600 cm⁻¹ region. brainly.com

C-O Stretch: The stretching vibration of the carbon-oxygen single bond in the alcohol group is expected to produce a strong peak in the IR spectrum, typically around 1000-1200 cm⁻¹.

The Raman spectrum would be particularly sensitive to the symmetric vibrations of the phenyl rings (homo-nuclear bonds), providing complementary information to the IR spectrum. ksu.edu.sa

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity | Notes |

|---|---|---|---|---|

| O-H Stretch | ~3200-3600 | Strong, Broad | Weak | Broadening due to hydrogen bonding. |

| Aromatic C-H Stretch | ~3000-3100 | Medium-Weak | Strong | Characteristic of benzene (B151609) rings. |

| Aliphatic C-H Stretch | ~2850-3000 | Medium | Medium | Corresponds to the -CH₂- group. |

| Aromatic C=C Stretch | ~1450-1600 | Variable | Strong | Multiple bands are expected. |

| C-O Stretch | ~1000-1200 | Strong | Weak | Sensitive to the alcohol group environment. |

High-Resolution Mass Spectrometry and Fragmentation Analysis (e.g., CID, EAD)

High-resolution mass spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass and elemental composition of a molecule. Tandem mass spectrometry techniques, such as Collision-Induced Dissociation (CID) and Electron-Activated Dissociation (EAD), are employed to fragment the molecule and elucidate its structure based on the resulting fragment ions. dtic.mil

The molecular weight of this compound (C₂₀H₁₈O) is approximately 274.1358 g/mol . In mass spectrometry, the molecule would be ionized, typically forming a molecular ion [M]⁺• or a protonated molecule [M+H]⁺.

Fragmentation Pathways: The fragmentation of this compound is expected to be driven by the formation of highly stable carbocations.

Loss of Water: A common fragmentation pathway for alcohols is the loss of a water molecule (H₂O, 18 Da) from the molecular ion, leading to a fragment at m/z ≈ 256.

Formation of the Triphenylmethyl Cation: The most significant fragmentation pathway would likely involve the cleavage of the C-C bond between the two ethyl carbons. This would result in the formation of the highly stable triphenylmethyl cation ([C(C₆H₅)₃]⁺) at m/z = 243. This ion is exceptionally stable due to the extensive resonance delocalization of the positive charge across the three phenyl rings. This peak is expected to be the base peak (most intense) in the spectrum, similar to what is observed for Triphenylmethanol. massbank.eunist.gov

Formation of the Hydroxymethyl Radical: The other fragment from this cleavage would be the hydroxymethyl radical (•CH₂OH), which is neutral and not detected.

Collision-Induced Dissociation (CID): In CID, ions are accelerated and collided with an inert gas. This collision transfers kinetic energy, leading to the fragmentation of the weakest bonds. For this compound, CID would efficiently induce the C-C bond cleavage to yield the stable triphenylmethyl cation at m/z 243.

Electron-Activated Dissociation (EAD): EAD is a newer fragmentation technique that involves the interaction of ions with electrons. nih.gov It can provide complementary fragmentation patterns to CID, often cleaving different bonds and generating unique fragment ions that can aid in unambiguous structural identification. mass-analytica.comnih.gov For this compound, EAD might produce radical fragments not typically seen in CID, offering a more complete picture of the molecular structure. nih.govresearchgate.net

| Fragment Ion | Proposed Formula | Approximate m/z | Formation Pathway |

|---|---|---|---|

| Molecular Ion | [C₂₀H₁₈O]⁺• | 274 | Electron Ionization |

| Triphenylmethyl Cation | [C₁₉H₁₅]⁺ | 243 | Cleavage of C-C bond (loss of •CH₂OH) |

| Loss of Water | [C₂₀H₁₆]⁺• | 256 | Elimination of H₂O from the molecular ion |

| Phenyl Cation | [C₆H₅]⁺ | 77 | Further fragmentation of larger ions |

Theoretical and Computational Structural Assessments

Theoretical and computational methods are invaluable for understanding molecular structure, stability, and interactions at an atomic level. These approaches complement experimental data by providing insights that are often difficult or impossible to obtain through measurement alone.

Density Functional Theory (DFT) for Molecular Geometry and Conformation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and geometry of molecules. nih.govmdpi.com By solving the Kohn-Sham equations, DFT can accurately predict molecular properties such as bond lengths, bond angles, and conformational energies. nih.gov

For this compound, the central quaternary carbon atom bonded to three bulky phenyl groups and an ethyl-alcohol group creates significant steric hindrance. researchgate.netacs.org This steric strain forces the phenyl rings to adopt a non-planar, propeller-like conformation to minimize repulsive interactions between the hydrogen atoms on adjacent rings.

A DFT geometry optimization, likely using a functional like B3LYP with a basis set such as 6-311G(d,p), would be performed to find the lowest energy conformation. nih.gov The calculations would precisely determine the C-C-C bond angles around the central carbon and the dihedral angles of the phenyl rings relative to the ethyl backbone. These calculations would confirm the twisted, propeller shape and quantify the degree of rotation of each phenyl ring needed to achieve the most stable molecular geometry.

| Parameter | Description | Expected Outcome |

|---|---|---|

| Bond Lengths | Calculates the distance between bonded atoms (e.g., C-C, C-O, O-H). | Provides a precise 3D model of the molecule. |

| Bond Angles | Calculates the angle between three connected atoms (e.g., C-C-C). | Angles around the central carbon will deviate from ideal tetrahedral (109.5°) due to steric strain. |

| Dihedral Angles | Calculates the twist angle between four connected atoms. | Quantifies the propeller-like twist of the phenyl rings. |

| Conformational Energy | Calculates the relative energy of different spatial arrangements. | Identifies the most stable (lowest energy) conformation of the molecule. |

Quantum Chemical Calculations for Intermolecular Interactions

Quantum chemical calculations are essential for studying the non-covalent forces that govern how molecules interact with each other. helsinki.fiaps.org For this compound, the primary intermolecular interactions are hydrogen bonding and van der Waals forces, including dispersion forces (specifically π-π stacking). ehu.es

Hydrogen Bonding: The hydroxyl (-OH) group acts as both a hydrogen bond donor (from the H atom) and an acceptor (to the O atom's lone pairs). This leads to the formation of hydrogen-bonded networks between molecules, such as dimers or larger clusters. researchgate.net The crystal structure of this compound has been reported to form a hydrogen-bonded tetramer. researchgate.net

Computational methods like Møller-Plesset perturbation theory (MP2) or DFT with dispersion corrections (e.g., DFT-D3) are used to model these interactions. nsf.gov By calculating the binding energy of a dimer of this compound in various orientations, researchers can quantify the strength of the hydrogen bonds and π-π stacking interactions, providing a detailed understanding of the forces that determine the material's bulk properties. ehu.es

| Interaction Type | Participating Groups | Computational Method | Significance |

|---|---|---|---|

| Hydrogen Bonding | Hydroxyl (-OH) group to another molecule's -OH group | DFT, MP2 | Primary force determining crystal packing and physical properties. |

| π-π Stacking | Interaction between two phenyl rings on adjacent molecules | DFT-D3, MP2 | Contributes to crystal stability and density. |

| van der Waals Forces | General dispersion and dipole-dipole forces | DFT-D3, MP2 | Overall contribution to intermolecular attraction. |

Reactivity Profiles and Mechanistic Investigations Involving 2,2,2 Triphenylethanol

Nucleophilic Substitution and Elimination Pathways

The reaction pathways of 2,2,2-triphenylethanol and its derivatives are a classic case study in the competition between substitution (Sₙ) and elimination (E) reactions, governed by the stability of the carbocation intermediate and steric hindrance.

Nucleophilic Substitution: Due to the extreme steric bulk of the triphenylmethyl group, a backside attack as required for an Sₙ2 mechanism is effectively impossible. uky.edu Therefore, nucleophilic substitution proceeds exclusively through an Sₙ1 mechanism. uky.edufiveable.me This pathway involves the formation of the carbocation intermediate, which can then be attacked by a nucleophile. The rate of an Sₙ1 reaction is dependent only on the concentration of the substrate and is favored by polar protic solvents that can stabilize the carbocation intermediate. libretexts.org However, the carbocation formed from this compound is highly prone to rearrangement, meaning the product of substitution is often not from the direct replacement of the hydroxyl group but from the rearranged carbocation.

Elimination Pathways: Elimination reactions of alcohols, known as dehydration, occur readily under acidic conditions and are favored by heat. wikipedia.orgmasterorganicchemistry.com

E1 Mechanism: Given the formation of a stable (post-rearrangement) carbocation, the E1 pathway is dominant for this compound. chemistrysteps.comyoutube.com After the carbocation is formed, a weak base (such as water or the alcohol itself) removes a proton from an adjacent carbon to form an alkene. masterorganicchemistry.comslideshare.net Like the Sₙ1 reaction, the E1 pathway is subject to carbocation rearrangements. masterorganicchemistry.comyoutube.com

E2 Mechanism: The E2 mechanism, which is a concerted, one-step process, is disfavored for two main reasons. First, it requires a strong base, whereas the typical reactions of this alcohol are acid-catalyzed. masterorganicchemistry.comlibretexts.org Second, while not impossible, achieving the necessary anti-periplanar geometry for the departing proton and leaving group can be sterically hindered.

Table 2: Predicted Reaction Pathways for this compound Derivatives (Ph₃C-CH₂-LG)

| Conditions | Mechanism | Expected Major Product(s) |

|---|---|---|

| Weak Nucleophile/Weak Base (e.g., CH₃OH, H₂O) | Sₙ1 / E1 | Mixture of rearranged substitution and elimination products |

| Strong, non-bulky base (e.g., NaOEt) | E2 (minor), E1 | Rearranged elimination product (e.g., 1,1,2-triphenylethene) |

| Strong, bulky base (e.g., t-BuOK) | E2 | Rearranged elimination product |

| Strong Acid (e.g., H₂SO₄), Heat | E1 | Rearranged elimination product (1,1,2-triphenylethene) masterorganicchemistry.com |

Fragmentation and Rearrangement Processes

Rearrangement Processes: A key feature of the reactivity of this compound is the propensity of its corresponding carbocation to undergo rearrangement. The initially formed 2,2,2-triphenylethyl cation is a primary carbocation and is poised to rearrange into a more stable isomer. This occurs via a 1,2-phenyl shift, an example of a Wagner-Meerwein rearrangement. wikipedia.orglscollege.ac.inslideshare.net In this process, one of the adjacent phenyl groups migrates with its pair of bonding electrons to the electron-deficient primary carbon.

This rearrangement transforms the unstable primary carbocation into a vastly more stable tertiary, resonance-stabilized benzylic carbocation (the 1,1,2-triphenylethyl cation). This rearranged cation is the key intermediate that leads to the final substitution and elimination products. Such 1,2-rearrangements are common in organic chemistry when a more stable carbocation can be formed. bdu.ac.inwikipedia.org

Fragmentation Processes: In mass spectrometry, this compound undergoes characteristic fragmentation following ionization. The molecular ion is often weak or absent. libretexts.orgwhitman.edu The fragmentation pattern is dominated by the formation of highly stable cationic fragments. libretexts.org The most prominent cleavage occurs at the C-C bond between the carbinol carbon and the carbon bearing the phenyl groups. This heterolytic cleavage results in the formation of the triphenylmethyl cation (trityl cation), [Ph₃C]⁺. This cation is exceptionally stable due to the extensive resonance delocalization of the positive charge over the three phenyl rings, and it typically appears as the base peak in the mass spectrum.

Table 3: Common Mass Spectrometry Fragments of this compound

| m/z (Mass-to-Charge Ratio) | Ion Structure | Name of Fragment | Notes |

|---|---|---|---|

| 243 | [C₁₉H₁₅]⁺ | Triphenylmethyl cation (Trityl cation) | Exceptionally stable, often the base peak. |

| 165 | [C₁₃H₉]⁺ | Fluorenyl cation | Formed from rearrangement and loss of benzene (B151609) from the trityl cation. |

| 77 | [C₆H₅]⁺ | Phenyl cation | Common fragment from benzene-containing compounds. |

| 31 | [CH₂OH]⁺ | Hydroxymethyl cation | Corresponds to the other part of the primary fragmentation. |

Derivatization Strategies and Functionalization of the 2,2,2 Triphenylethanol Scaffold

Synthesis of Chiral Amino-Triphenylethanol Derivatives

The introduction of an amino group to the 2,2,2-triphenylethanol structure to create chiral amino alcohols is a key synthetic goal. These β-amino alcohols are valuable building blocks in pharmaceutical development. Given the steric bulk, direct synthesis is challenging, and strategies often rely on either resolving a racemic mixture or employing asymmetric synthesis methodologies from a suitable precursor.

One common and established method for separating racemic mixtures is chiral resolution . wikipedia.org This process involves reacting the racemic amine with a chiral resolving agent, such as tartaric acid or brucine, to form a pair of diastereomeric salts. wikipedia.org These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization. wikipedia.org After separation, the resolving agent is removed to yield the individual, pure enantiomers. While effective, a significant drawback of this method is that a maximum of 50% of the desired enantiomer can be recovered from the initial racemic mixture. wikipedia.org

Alternatively, asymmetric synthesis provides a direct route to a single enantiomer, avoiding the loss of material inherent in resolution. wikipedia.orgyale.eduehu.es For a triphenylethanol backbone, this could be achieved through the enantioselective reduction of a prochiral ketone precursor, such as a 2-amino-triphenylacetophenone derivative. This reduction can be accomplished using chiral catalysts, such as those based on transition metals (e.g., Ruthenium, Rhodium, Iridium) complexed with chiral ligands (e.g., BINAP), or through biocatalytic methods employing enzymes like ketoreductases, which are known for their high enantioselectivity. sigmaaldrich.comnih.gov

| Strategy | Description | Key Reagents/Catalysts | Advantages | Disadvantages |

|---|---|---|---|---|

| Chiral Resolution | Separation of a racemic mixture of amino-triphenylethanol via formation and crystallization of diastereomeric salts. wikipedia.org | Chiral resolving acids (e.g., (R,R)-Tartaric acid, (S)-Mandelic acid) | Technically straightforward, well-established methodology. | Theoretical maximum yield of 50% for the desired enantiomer. wikipedia.org |

| Asymmetric Reduction | Enantioselective reduction of a prochiral amino-ketone precursor to directly form the chiral amino alcohol. | Chiral metal catalysts (e.g., Ru-BINAP), Chiral oxazaborolidines, Ketoreductase enzymes. nih.govtaylorfrancis.com | Potentially high enantiomeric excess (ee), high theoretical yield. | Requires synthesis of a suitable precursor; catalyst can be expensive. |

| Asymmetric Amination | Introduction of an amine group to a triphenylethanol-related scaffold using a chiral reagent or catalyst. | Chiral amine sources, transition metal catalysts with chiral ligands. | Direct formation of C-N bond with stereocontrol. | Steric hindrance of the triphenylmethyl group may limit feasibility. |

Design and Preparation of Other Functionalized Analogs

Beyond amino derivatives, the this compound scaffold can be functionalized to produce a variety of analogs. These modifications can be directed at the hydroxyl group or the aromatic phenyl rings. The design of these analogs is often guided by the need to create libraries of compounds for screening purposes, a process that can be accelerated using combinatorial techniques like solid-phase parallel synthesis. mdpi.com

Modification of the Hydroxyl Group: The primary alcohol functionality is a prime site for derivatization. Standard organic reactions can be employed to convert the hydroxyl group into other functional groups, although reaction conditions may need to be optimized to overcome the steric hindrance.

Ethers: O-alkylation can be performed using an alkyl halide under basic conditions (Williamson ether synthesis) to yield ether derivatives.

Esters: O-acylation with acyl chlorides or carboxylic anhydrides in the presence of a base provides the corresponding ester analogs.

Halides: The hydroxyl group can be substituted with a halogen (e.g., via an SN1-type reaction using a strong acid like HBr), creating a reactive intermediate for further nucleophilic substitution.

Modification of the Phenyl Rings: The three phenyl rings are susceptible to electrophilic aromatic substitution, allowing for the introduction of a wide range of substituents. The directing effects of the alkyl substituent are ortho- and para-, but the extreme steric crowding around the ortho positions suggests that substitution will occur predominantly at the para-position of each ring. Potential modifications include:

Nitration (using HNO₃/H₂SO₄)

Halogenation (using Br₂/FeBr₃)

Friedel-Crafts Alkylation or Acylation

A notable reaction for related tertiary alcohols like triphenylmethanol (B194598) involves treatment with acid, which leads to the loss of water and formation of a highly stable carbocation. wikipedia.org A similar reaction with this compound could generate a stable triphenylethyl cation, which could then be trapped by various nucleophiles to introduce diverse functionalities.

| Modification Site | Reaction Type | Potential Functional Group Introduced | Resulting Compound Class |

|---|---|---|---|

| Hydroxyl Group | O-Alkylation | -OR (Alkoxy) | Ether |

| Hydroxyl Group | O-Acylation | -OC(O)R (Ester) | Ester |

| Hydroxyl Group | Substitution | -X (Halogen) | Alkyl Halide |

| Phenyl Ring | Nitration | -NO₂ (Nitro) | Nitroaromatic |

| Phenyl Ring | Halogenation | -Br, -Cl (Halogen) | Haloaromatic |

| Phenyl Ring | Friedel-Crafts Acylation | -C(O)R (Acyl) | Aromatic Ketone |

Enantiomeric Control and Stereoselectivity in Derivatization

Achieving control over the three-dimensional arrangement of atoms is a central challenge in modern organic synthesis. A reaction that selectively produces one stereoisomer over another is known as a stereoselective reaction. masterorganicchemistry.comstereoelectronics.org When the stereoisomers are enantiomers, the reaction is termed enantioselective. masterorganicchemistry.com

For the derivatization of the this compound scaffold, enantiomeric control is crucial when a new chiral center is created. This is particularly relevant in the synthesis of the amino-triphenylethanol derivatives discussed previously. The primary strategy for achieving such control is through the use of chiral catalysts or reagents that create a chiral environment during the reaction. mdpi.com This chiral influence forces the reaction to proceed through a lower energy transition state for the formation of one enantiomer compared to the other, resulting in an enantiomeric excess (ee) of the favored product.

Key strategies for enantiomeric control include:

Transition-Metal Catalysis: This involves using a metal catalyst (e.g., Rh, Ir, Pd) combined with a chiral ligand. mdpi.com The ligand binds to the metal center, creating a chiral pocket that directs the approach of the substrate, thereby controlling the stereochemical outcome. mdpi.com

Organocatalysis: This approach uses small, chiral organic molecules (e.g., proline derivatives) as catalysts. These catalysts can activate substrates by forming transient chiral intermediates, such as iminium or enamine ions, guiding the reaction pathway enantioselectively.

Biocatalysis: Enzymes are highly efficient and often exquisitely stereoselective natural catalysts. nih.gov For instance, dehydrogenases or transaminases can be used for the asymmetric synthesis of chiral alcohols and amines, respectively, often achieving nearly perfect enantioselectivity (>99% ee). nih.govrsc.org

The effectiveness of a stereoselective reaction is highly dependent on the interplay between the substrate, the catalyst, and the reaction conditions (temperature, solvent, etc.). nih.gov The bulky nature of the triphenylethanol scaffold would necessitate careful selection of a catalytic system that can accommodate the substrate while still effectively inducing asymmetry.

| Strategy | Mediator | Mechanism of Stereocontrol | Typical Application |

|---|---|---|---|

| Asymmetric Catalysis | Chiral Transition-Metal Complexes | Creates a chiral pocket around the metal's active site, directing substrate binding and reaction trajectory. mdpi.com | Asymmetric hydrogenation, C-C bond formation. mdpi.comuva.es |

| Organocatalysis | Chiral Small Organic Molecules | Forms transient, chiral intermediates (e.g., iminium ions) that react stereoselectively. | Asymmetric additions to carbonyls, Michael additions. |

| Biocatalysis | Enzymes (e.g., Lipases, Reductases) | Substrate binds to the highly specific, chiral active site of the enzyme. nih.gov | Kinetic resolution of alcohols, asymmetric reduction of ketones. |

| Chiral Auxiliaries | Covalently attached chiral group | The auxiliary sterically blocks one face of the molecule, directing attack of a reagent to the opposite face. | Asymmetric alkylations. |

Applications and Advanced Research Directions

Role as Chiral Ligands and Catalysts in Asymmetric Synthesis

The development of effective chiral ligands is a cornerstone of modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is critical in the pharmaceutical industry. Derivatives of 2,2,2-triphenylethanol have emerged as powerful tools in this field.

Derivatives of this compound have been successfully employed as catalysts in the enantioselective arylation of aldehydes. Specifically, 2-piperidino-1,1,2-triphenylethanol has proven to be an outstanding catalyst for this transformation. When used in conjunction with a mixture of diethylzinc (B1219324) (Et₂Zn) and diphenylzinc (B92339) (Ph₂Zn), this catalyst facilitates the formation of chiral diarylcarbinols with exceptionally high levels of stereocontrol, achieving enantiomeric excesses (ee) of up to 99%.

Research has shown that the catalyst loading can be significantly reduced without a substantial loss of enantioselectivity. For instance, lowering the amount of the 2-piperidino-1,1,2-triphenylethanol catalyst to just 0.5 mol % still affords excellent enantiocontrol in the arylation of p-tolylaldehyde. The effectiveness of this catalytic system highlights the crucial role of the triphenylethanol scaffold in creating a well-defined chiral environment that directs the approach of the reacting molecules.

| Aldehyde Substrate | Catalyst Loading (mol %) | Enantiomeric Excess (ee) |

|---|---|---|

| p-tolylaldehyde | Standard | Up to 99% |

| p-tolylaldehyde | 0.5 | 93.7% |

| Benzaldehyde | Standard | High |

The catalytic cycle of the aforementioned enantioselective arylation is a prime example of organometallic catalysis involving a triphenylethanol derivative. The process utilizes organozinc reagents, and kinetic studies suggest the formation of a mixed zinc species, ethylphenylzinc (EtPhZn), from the initial mixture of diethylzinc and diphenylzinc. This mixed species is crucial as it minimizes the undesired, non-selective background reaction.

The active catalyst is formed when the triphenylethanol derivative reacts with the organozinc species. Computational modeling indicates that the formation of an active site featuring an ONZn-Et moiety is kinetically favored over the corresponding ONZn-Ph moiety. The transfer of the phenyl group to the aldehyde proceeds through a complex, tricyclic transition state, and theoretical models have successfully predicted the observed stereochemical outcome of the reaction. This synergy between the chiral triphenylethanol-derived ligand and the organometallic reagent is fundamental to the high efficiency and selectivity of the catalytic system. Organometallic catalysis, in general, offers powerful methods for organic synthesis by promoting transformations that would otherwise be difficult to achieve.

Utility as Key Intermediates in Complex Organic Synthesis

The synthesis of complex molecules, particularly natural products, is a significant driver of innovation in organic chemistry. ust.hkyoutube.com These endeavors require strategic planning and the use of versatile building blocks or intermediates to construct intricate molecular architectures. northwestern.eduresearchgate.net The this compound framework, and more broadly the triphenylethyl group, can serve as a valuable intermediate in multistep synthetic sequences.

The bulky triphenylmethyl (trityl) group, which is a core component of this compound, is frequently used as a protecting group for alcohols, amines, and thiols. Its steric bulk can also be exploited to direct the stereochemical outcome of subsequent reactions, a critical consideration in the synthesis of complex, stereochemically rich targets. nih.gov While a direct, step-by-step total synthesis originating from this compound is not prominently featured in readily available literature, the strategic incorporation of its structural elements is a recognized tactic in the synthetic chemist's toolkit for building molecular complexity. northwestern.edunih.gov The development of concise and enantioselective synthetic routes is crucial for accessing and investigating the therapeutic potential of rare natural materials and their analogs. northwestern.edu

Contributions to Materials Science and Engineering

The unique physical properties conferred by the bulky triphenylethyl moiety make this compound and its derivatives attractive candidates for the development of advanced materials.

Chemical modification is a powerful strategy for converting existing polymers into new materials with tailored properties. kuraray.commdpi.com Incorporating specific functional groups can enhance characteristics such as thermal stability, mechanical strength, or chemical resistance. kuraray.commdpi.com One can envision the use of a derivative, such as triphenylethyl methacrylate, as a monomer in free-radical polymerization to create novel polymeric systems. nih.govresearchgate.net

The introduction of the sterically demanding triphenylethyl group as a pendant moiety on a polymer backbone, for example in a polymethacrylate, would be expected to significantly restrict chain mobility. nih.govnih.gov This would likely lead to a marked increase in the glass transition temperature (Tg) and enhanced thermal stability of the resulting polymer. Furthermore, the bulky nature of the group could improve the mechanical rigidity and hardness of the material. Such modifications allow for the creation of high-performance polymers from readily available starting materials. escholarship.orgrsc.org

| Polymer Property | Expected Change | Underlying Rationale |

|---|---|---|

| Glass Transition Temperature (Tg) | Increase | Restricted polymer chain mobility due to steric hindrance from the bulky side group. |

| Thermal Stability | Increase | Higher energy required for chain movement and degradation due to bulky, stable phenyl groups. |

| Mechanical Hardness | Increase | Reduced chain flexibility and increased intermolecular interactions. |

| Solubility | Decrease in non-aromatic solvents | Increased non-polar, aromatic character of the polymer. |

The properties imparted by the triphenylethyl group are highly desirable in the formulation of advanced coatings and composites. ebrary.net Polymer coatings are designed to protect surfaces and provide specific aesthetic or functional properties, such as gloss, hardness, and resistance to abrasion, heat, and chemical attack. ebrary.netmdpi.com

Incorporating a monomer derived from this compound into coating resins, such as acrylic or polyurethane systems, could enhance performance. google.comgoogle.com The high refractive index of the phenyl groups could contribute to high-gloss finishes. The expected increase in thermal stability would be beneficial for coatings used in demanding environments, while improved hardness would translate to greater scratch and abrasion resistance. The development of such functional polymer coatings is an active area of materials science, aimed at creating more durable and sustainable materials for various industries. researchgate.netmetu.edu.tr

Exploitation in Nanotechnology Research

The synthesis of metallic nanoparticles has garnered significant attention, with a focus on "green" synthesis routes that are environmentally benign and cost-effective. researchgate.net These methods often utilize biological entities or plant extracts that contain phytochemicals, such as phenolic compounds, which can act as both reducing and capping agents. nih.govmdpi.com Capping agents are crucial in nanoparticle synthesis as they adsorb to the surface of newly formed nanoparticles, preventing their aggregation and controlling their size and shape, which in turn dictates their physicochemical properties. nih.govfrontiersin.org

While direct research on the use of this compound in nanoparticle synthesis is not extensively documented, its molecular structure suggests potential applications as a specialized capping agent. The compound's prominent feature is the sterically demanding triphenylmethyl (trityl) group. This bulky group could provide significant steric hindrance on the surface of a nanoparticle, effectively preventing agglomeration. nih.gov The hydroxyl (-OH) group provides a reactive site that can interact with and bind to the nanoparticle surface.

In a hypothetical scenario, this compound could be employed to direct the size and morphology of nanoparticles. By modifying the surface of nanoparticles, such capping agents can enhance their biocompatibility and stability in biological fluids, which is a critical factor for their use in nanomedicine, including drug and gene delivery systems. frontiersin.org The functionality of the trityl group could also be exploited for further surface modifications, allowing for the attachment of targeting ligands or therapeutic molecules.

Table 1: Comparison of Nanoparticle Capping Agent Functions

| Capping Agent Function | Mechanism | Relevance of this compound Structure |

| Stabilization | Prevents aggregation and agglomeration of nanoparticles. | The bulky triphenylmethyl group provides steric hindrance. |

| Size & Shape Control | Influences the growth process of the nanoparticle crystal. | The defined three-dimensional structure can direct crystal growth. |

| Surface Functionalization | Provides a platform for attaching other molecules (e.g., drugs, targeting ligands). | The hydroxyl group can be used as a chemical handle for further reactions. |

| Biocompatibility | Modifies the nanoparticle surface to be more compatible with biological systems. | The hydrocarbon nature of the phenyl groups can influence interaction with cell membranes. |

Development of Stabilizing Agents (e.g., Antioxidants in Material Contexts)

The oxidative degradation of polymeric materials is a significant issue that can lead to discoloration, loss of mechanical properties, and reduced service life. uvabsorber.com Antioxidants are additives used to inhibit or delay this oxidation process. uvabsorber.com Primary antioxidants function by scavenging the free radicals that propagate the degradation chain reactions. uvabsorber.com

A prominent class of primary antioxidants is hindered phenols. amfine.comvinatiorganics.com These molecules contain a phenolic hydroxyl group sterically hindered by bulky alkyl groups (such as tert-butyl) in the ortho positions. vinatiorganics.com This steric hindrance makes the phenoxy radical, formed after donating the hydrogen atom to a peroxy radical, very stable and less likely to participate in further unwanted reactions. partinchem.com The primary mechanism involves the donation of a hydrogen atom to neutralize highly reactive peroxy radicals, thus terminating the oxidation chain reaction. partinchem.com

Although this compound is a sterically hindered alcohol rather than a phenol (B47542) (as the hydroxyl group is not directly attached to an aromatic ring), its structure suggests potential antioxidant activity based on similar principles. The hydroxyl group is sterically shielded by the three phenyl rings of the trityl group. This configuration could allow it to function as a hydrogen atom donor to scavenge free radicals. The resulting 2,2,2-triphenylethoxy radical would be expected to have a degree of stability due to the resonance effects of the phenyl rings, similar to the stability of the triphenylmethyl (trityl) radical, which was the first persistent radical to be described in organic chemistry. wikipedia.org The stability of the radical formed after hydrogen donation is a key factor in the effectiveness of a chain-breaking antioxidant.

Table 2: Mechanisms of Action for Antioxidant Stabilizers

| Antioxidant Type | Mechanism | Example Compound Class | Potential Role of this compound |

| Primary Antioxidant | Chain-breaking by radical scavenging (H-atom donation). | Hindered Phenols | Could act as a hydrogen donor due to its sterically hindered hydroxyl group. |

| Secondary Antioxidant | Peroxide decomposition (non-radical products). | Phosphites, Thioethers | Not applicable based on its structure. |

| Metal Deactivator | Chelates metal ions that catalyze oxidation. | Amine derivatives | Not applicable based on its structure. |

Applications in Analytical Chemistry as Chemical Indicators

Chemical indicators are substances that provide a visible sign, usually a change in color or fluorescence, to indicate the presence or absence of a specific chemical species or to mark the endpoint of a chemical reaction like a titration. uiowa.edu The function of these indicators is based on a chemical reaction between the indicator and the analyte, which results in a change in the indicator's molecular structure and, consequently, its spectral properties. uiowa.edu

There is currently no established application of this compound as a chemical indicator in its own right. However, its rigid and well-defined structure makes it a candidate for incorporation into more complex sensor molecules. A potential application could be in the design of fluorescent sensors based on an indicator displacement assay (IDA). In a typical IDA, a host molecule is non-covalently bound to a fluorescent dye (the indicator), causing the fluorescence to be quenched. nih.gov When an analyte with a higher affinity for the host is introduced, it displaces the indicator, leading to a restoration of fluorescence—a "turn-on" signal. nih.gov

A derivative of this compound could be designed to act as the host molecule. The three phenyl rings could be functionalized to create a specific binding cavity for a target analyte. The binding of the analyte could induce a conformational change in the scaffold, which would be the basis for the indicator displacement. The bulky and rigid nature of the triphenylmethyl moiety would be advantageous in creating a pre-organized binding pocket, enhancing the selectivity for the target analyte.

Development of Molecular Scaffolds for Intermolecular Recognition and Interaction Studies

Molecular scaffolds are core structures upon which functional groups can be appended to create molecules with specific shapes and properties. In the fields of supramolecular chemistry and crystal engineering, such scaffolds are used to study and control the way molecules interact and assemble in the solid state. wikipedia.orgmpg.de These non-covalent interactions, including hydrogen bonding and van der Waals forces, dictate the final structure and properties of a crystalline material. wikipedia.orgwikipedia.org

This compound serves as an excellent model compound for such studies. Its structure is defined by the bulky, propeller-like arrangement of the three phenyl rings at one end and the hydrogen-bonding hydroxyl group at the other. This distinct separation of a non-polar, sterically demanding unit and a polar, hydrogen-bonding unit makes it a valuable tool for understanding crystal packing.

A key research finding has demonstrated that this compound crystallizes to form hydrogen-bonded tetrameric aggregates. researchgate.net In this structure, four molecules associate through hydrogen bonds between their hydroxyl groups, forming a planar, centrosymmetric ring of four oxygen atoms. researchgate.net This specific, highly ordered arrangement is a clear example of intermolecular recognition, where the molecules self-assemble into a defined supramolecular structure. The bulky triphenylmethyl groups then dictate how these tetrameric units pack together in the larger crystal lattice. The study of such well-defined aggregates provides fundamental insights into the principles of molecular self-assembly and can aid in the rational design of new solid-state materials with desired properties. wikipedia.org

Table 3: Crystallographic Data for this compound Tetramer

| Parameter | Value | Significance |

| Molecular Formula | C₂₀H₁₈O | Defines the basic building block of the crystal. |

| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |

| Space Group | P2₁/c | Specifies the symmetry elements within the unit cell. |

| Molecular Aggregate | Hydrogen-bonded tetramer | Shows the primary mode of intermolecular recognition. researchgate.net |

| H-Bonding Motif | Centrosymmetric R₄⁴(8) ring | A specific and predictable pattern of hydrogen bonding. researchgate.net |

Computational Chemistry and Advanced Modeling Studies

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Reaction Mechanisms

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are a powerful computational strategy for studying chemical reactions in large, complex systems like solutions or enzymes. wikipedia.orgnih.gov This approach combines the accuracy of quantum mechanics (QM) for the reactive core of the system with the computational efficiency of molecular mechanics (MM) for the surrounding environment. nih.govmit.edu

In a typical QM/MM simulation of a reaction involving 2,2,2-Triphenylethanol, the system is partitioned into two regions:

The QM Region: This region includes the atoms directly involved in bond-breaking and bond-forming events. For instance, in an acid-catalyzed dehydration of this compound to form 1,1,2-triphenylethene, the QM region would consist of the ethanol (B145695) backbone (-C-C-OH), the attacking acid catalyst, and potentially the alpha-carbon of one phenyl group to capture electronic effects. This region is treated with high-level quantum chemical methods that can accurately model the electronic rearrangements during the reaction.

The MM Region: This region comprises the remainder of the system, such as the bulk of the phenyl rings and the surrounding solvent molecules. These components are modeled using a classical force field, which significantly reduces computational cost while still accounting for steric and electrostatic interactions with the reactive center. wikipedia.org

By employing this hybrid approach, researchers can simulate reaction pathways and calculate key energetic parameters, such as activation barriers and reaction energies, providing a detailed mechanistic understanding.

Table 1: Illustrative QM/MM Calculated Energy Barriers for the Dehydration of this compound

| Computational Method | QM Region Definition | Solvent Model | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| PDDG/PM3/OPLS | Cα, Cβ, OH group, H+ | Explicit Water (MM) | 25.4 |

| B3LYP/6-31G*/AMBER | Cα, Cβ, OH group, H+ | Explicit Water (MM) | 22.1 |

| DFTB3/CHARMM | Cα, Cβ, OH group, H+ | Implicit Water (Continuum) | 23.5 |

In Silico Prediction of Reactivity and Selectivity

In silico methods leverage computational algorithms and chemical theory to predict the reactivity and selectivity of molecules before conducting experiments. chemrxiv.orgnih.gov For this compound, these predictions are based on calculating a variety of molecular descriptors derived from its structure. These descriptors quantify electronic and steric properties that govern its chemical behavior.

Key descriptors for predicting reactivity include:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate the molecule's ability to act as an electron donor or acceptor, respectively. The HOMO-LUMO gap is a crucial indicator of chemical stability and reactivity. nih.gov

Electrostatic Potential (ESP): Mapping the ESP onto the molecule's surface reveals regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), predicting sites of interaction with other reagents.

Steric Descriptors: Parameters such as molecular volume and surface area quantify the steric hindrance around the hydroxyl group, which is significant in this compound due to the bulky phenyl groups.

These descriptors can be used as inputs for machine learning models or quantitative structure-activity relationship (QSAR) models to predict reaction outcomes. mdpi.commit.edu For example, such models could predict the likelihood of this compound undergoing an SN1-type substitution versus an E1-type elimination under specific conditions by correlating descriptors to known outcomes of similar bulky alcohols.

Table 2: Hypothetical Calculated Descriptors for In Silico Reactivity Prediction of this compound

| Descriptor | Calculation Level | Value | Implication for Reactivity |

|---|---|---|---|

| HOMO Energy | DFT/B3LYP/6-31G* | -6.2 eV | Moderate electron-donating ability |

| LUMO Energy | DFT/B3LYP/6-31G* | 0.5 eV | Poor electron-accepting ability |

| HOMO-LUMO Gap | DFT/B3LYP/6-31G* | 6.7 eV | High kinetic stability |

| Dipole Moment | DFT/B3LYP/6-31G* | 1.8 D | Polarity centered around the OH group |

| ESP Minimum (on Oxygen) | DFT/B3LYP/6-31G* | -45 kcal/mol | Likely site for electrophilic attack |

Quantitative Structure-Property Relationship (QSPR) Studies for Material Design

Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to build mathematical models that correlate the chemical structure of molecules with their macroscopic properties. unicamp.brnih.gov This approach is particularly useful in materials science for designing new compounds with desired characteristics, such as specific thermal, optical, or mechanical properties.

A QSPR study for materials based on this compound would involve synthesizing or computationally generating a library of its derivatives. These derivatives might feature various substituents (e.g., -CH₃, -Cl, -NO₂) on the phenyl rings. For each derivative, a set of molecular descriptors (topological, electronic, geometric) would be calculated. researchgate.net A statistical model, often built using multiple linear regression or machine learning, is then developed to find a quantitative relationship between these descriptors and an experimentally measured property.

For example, a QSPR model could be created to predict the glass transition temperature (Tg) of polymers incorporating these triphenylethanol derivatives. The model could reveal that properties like molecular weight, polarity, and molecular shape are key predictors of Tg, guiding the design of new, high-performance polymers.

Table 3: Illustrative QSPR Data for Designing this compound Derivatives

| Derivative (substituent on one phenyl ring) | Key Descriptor (Molecular Polarizability, ų) | Predicted Property (Refractive Index) |

|---|---|---|

| This compound (H) | 33.1 | 1.60 |

| 4-Methyl-Derivative (-CH₃) | 35.2 | 1.61 |

| 4-Chloro-Derivative (-Cl) | 35.6 | 1.63 |

| 4-Nitro-Derivative (-NO₂) | 36.5 | 1.65 |

Elucidation of Catalyst-Substrate Interactions and Transition State Geometries

Understanding how a catalyst interacts with a substrate is fundamental to explaining and improving chemical reactions. Computational modeling allows for the detailed examination of the catalyst-substrate complex and the high-energy transition states that reactions pass through. nih.gov

For this compound, molecular docking or QM calculations can model its binding to a catalyst. These simulations can reveal the precise orientation of the substrate within the catalyst's active site, the nature of the intermolecular forces (e.g., hydrogen bonding to the hydroxyl group), and the binding energy. This information is critical for understanding catalyst efficiency and selectivity.

Furthermore, computational methods are essential for locating and characterizing transition state (TS) geometries. researchgate.net A transition state is the highest energy point on a reaction coordinate, and its structure dictates the reaction's activation energy. For a reaction like the dehydration of this compound, calculations can determine the exact atomic arrangement at the transition state. This might involve an elongated C-O bond, a partially formed C=C double bond, and a specific interaction with a catalytic proton or water molecule. Analyzing the geometry and vibrational frequencies of the TS confirms the reaction pathway and provides deep insight into the mechanism.

Table 4: Hypothetical Geometric Parameters for the Transition State of this compound Dehydration

| Geometric Parameter | Reactant (Ground State) | Transition State (TS) | Product (Ground State) |

|---|---|---|---|

| Cβ-OH Bond Length (Å) | 1.43 | 1.95 | N/A (dissociated) |

| Cα-Cβ Bond Length (Å) | 1.54 | 1.45 | 1.34 |

| H-Cα-Cβ-OH Dihedral Angle (°) | 175.0 | 125.0 | N/A |

| Charge on Cβ | +0.15 | +0.75 | +0.10 |

Future Perspectives and Emerging Research Avenues

Integration with Green Chemistry Principles in Synthesis

The future synthesis of 2,2,2-Triphenylethanol will increasingly align with the principles of green chemistry, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. rsc.orgresearchgate.net While specific green routes for this highly hindered alcohol are still nascent, promising strategies can be extrapolated from developments in the synthesis of other alcohols. core.ac.uk

Biocatalysis, in particular, stands out as a powerful tool. acs.org The use of enzymes or whole-cell systems offers high selectivity under mild conditions (neutral pH and low temperatures), significantly reducing energy consumption and the formation of unwanted byproducts. researchgate.netacs.org Research into enzymes like alcohol dehydrogenases (ADHs) or engineered P450 monooxygenases could yield biocatalytic routes for producing this compound or its precursors. acs.org The application of biocatalysis in deep eutectic solvents (DESs) is another promising frontier, potentially enhancing enzyme stability and substrate solubility. acs.org

Furthermore, the adoption of greener solvents, such as supercritical fluids (e.g., scCO₂), ionic liquids, or bio-derived solvents, can replace traditional volatile organic compounds. rsc.orgyoutube.com Solvent-free reaction conditions, utilizing techniques like mechanochemistry (grinding) or solid-state reactions, offer another path to dramatically reduce solvent waste.

| Green Chemistry Approach | Principle | Potential Advantages for this compound Synthesis | Key Research Challenge |

|---|---|---|---|

| Biocatalysis (Enzymatic Synthesis) | Use of renewable feedstocks; catalysis; milder reaction conditions. | High chemo-, regio-, and stereoselectivity; reduced energy consumption and waste. | Identifying or engineering an enzyme that can accommodate the sterically bulky trityl substrate. |

| Green Solvents | Safer solvents and auxiliaries. | Reduced toxicity and environmental pollution; potential for improved reaction rates and easier product separation. | Ensuring sufficient solubility of nonpolar reactants and compatibility with reaction conditions. |

| Solvent-Free Synthesis (Mechanochemistry) | Waste prevention; safer chemistry. | Elimination of solvent waste; potential for unique solid-state reactivity and shorter reaction times. | Achieving efficient mixing and reaction in the solid state for the specific precursors. |

| Microwave-Assisted Synthesis | Design for energy efficiency. | Rapid heating and significantly reduced reaction times; potential for improved yields. | Scaling up microwave reactions for industrial production. |

Exploration of Novel Synthetic Methodologies

Beyond traditional approaches like the Grignard reaction (e.g., benzylmagnesium chloride with benzophenone), the synthesis of sterically hindered alcohols like this compound is a prime candidate for novel synthetic methodologies that offer greater efficiency, control, and functional group tolerance.

One of the most promising areas is the use of electrochemistry. Electrochemical methods can generate highly reactive intermediates, such as carbocations, under non-acidic conditions, allowing for the formation of sterically congested C-O bonds that are challenging to construct via conventional means. This approach could provide a more direct and modular route to this compound and its derivatives, avoiding harsh reagents and improving step economy.

Catalytic methods also represent a significant frontier. While catalytic hydrogenation is a common method for reducing ketones to alcohols, its application to highly substituted ketones can be challenging. The development of new, highly active hydrogenation catalysts or transfer hydrogenation systems could enable the efficient reduction of a suitable precursor like trityl methyl ketone. Furthermore, the development of catalytic asymmetric methods, although challenging for quaternary carbon centers, remains a long-term goal for accessing chiral analogues.

| Methodology | General Description | Potential Advantages | Potential Disadvantages |

|---|---|---|---|

| Grignard Reaction | Nucleophilic addition of an organometallic reagent (e.g., Benzylmagnesium halide) to a ketone (Benzophenone). | Well-established, direct C-C bond formation. | Requires stoichiometric reagents, sensitive to moisture and acidic protons, limited functional group tolerance. |

| Electrochemical Synthesis | Generation of reactive intermediates via electrochemical oxidation/reduction to form C-O bonds. | Avoids harsh chemical oxidants/reductants, can be performed under mild conditions, high functional group tolerance. | Requires specialized equipment, optimization of reaction parameters (electrode material, solvent, potential) can be complex. |

| Catalytic Reduction | Reduction of a precursor ketone (e.g., Trityl methyl ketone) using H₂ and a metal catalyst or a transfer hydrogenation catalyst. | High atom economy, catalytic process reduces waste. | Steric hindrance can severely limit reaction rates and require harsh conditions or highly specialized catalysts. |

Advanced Materials Development from this compound Architectures

The unique structure of this compound, featuring a reactive hydroxyl group attached to a bulky, rigid triphenylmethyl (trityl) group, makes it an attractive yet underexplored monomer for the synthesis of advanced polymers. The trityl group is already known to impart unique properties when incorporated into polymer structures, often as an end-cap or a protecting group. By using this compound as a monomer, this bulky group would be incorporated as a pendant moiety along the polymer backbone.

Polymers derived from this monomer, such as polyethers, polyesters, or polyacrylates (by first converting the alcohol to the corresponding acrylate (B77674) monomer), are expected to exhibit distinct properties. The steric bulk of the trityl groups would likely disrupt chain packing, leading to amorphous polymers with high glass transition temperatures (Tg), enhanced thermal stability, and good solubility in organic solvents. These properties are highly desirable for engineering plastics and specialty coatings. Furthermore, the trityl group is known to be labile under acidic conditions, opening the possibility of creating stimuli-responsive or degradable materials where the bulky side groups can be cleaved to alter the polymer's properties on demand.

| Polymer Type | Potential Synthetic Route | Predicted Properties | Potential Applications |

|---|---|---|---|

| Poly(2,2,2-triphenylethyl acrylate) | Esterification of this compound to the acrylate monomer, followed by free-radical or controlled polymerization. | High Tg, amorphous, good thermal stability, high refractive index. | Optical resins, specialty coatings, high-performance plastics. |

| Polyether | Williamson ether synthesis or other polycondensation methods. | High thermal stability, chemical resistance, good solubility in organic solvents. | Membranes, high-performance engineering materials. |

| Polyester | Polycondensation with a diacid chloride or dicarboxylic acid. | Amorphous, high thermal stability, potentially acid-degradable side chains. | Specialty plastics, degradable polymers, drug delivery matrices. |

Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A complete understanding of the structure-property relationships of this compound requires the use of advanced analytical and computational tools. While foundational spectroscopic data exists for many alcohols, a deeper dive using modern techniques can reveal subtle but important structural and dynamic features.

X-ray crystallography has already provided a critical insight, revealing that this compound crystallizes as a centrosymmetric, hydrogen-bonded tetrameric aggregate. This fundamental understanding of its solid-state packing provides a basis for exploring its solution-phase behavior and its potential for self-assembly.

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful avenue for exploring aspects that are difficult to measure experimentally. DFT calculations can be used to predict optimized molecular geometries, vibrational frequencies (to aid in the assignment of IR and Raman spectra), and NMR chemical shifts. More advanced analyses, such as Natural Bond Orbital (NBO) theory, can provide detailed information about intramolecular interactions, such as hyperconjugation and steric repulsion, which govern the molecule's conformational preferences and reactivity. Kinetic and thermodynamic calculations can be employed to model potential reaction pathways for its synthesis or decomposition, guiding the development of more efficient processes.

| Technique | Type | Potential Insights |

|---|---|---|

| X-ray Crystallography | Spectroscopic/Diffraction | Precise 3D molecular structure, bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding) in the solid state. |

| 2D NMR Spectroscopy (COSY, HSQC, HMBC) | Spectroscopic | Unambiguous assignment of all ¹H and ¹³C signals; elucidation of through-bond connectivity and spatial relationships between atoms. |

| Density Functional Theory (DFT) | Computational | Optimized geometry, prediction of IR/NMR spectra, electronic properties (HOMO-LUMO energies), reaction energetics and mechanisms. |

| Natural Bond Orbital (NBO) Analysis | Computational | Detailed analysis of electron density distribution, donor-acceptor interactions, and the nature of chemical bonds within the molecule. |

| Molecular Dynamics (MD) Simulation | Computational | Simulation of molecular motion and conformational dynamics in solution; study of solvation effects and aggregation behavior. |

Q & A

Basic: What are the established synthetic routes for 2,2,2-Triphenylethanol, and how can reaction yields be optimized?

Methodological Answer:

this compound can be synthesized via:

- Reduction of 2,2,2-Triphenylacetic acid using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF), yielding ~45% after recrystallization from methanol .

- Deprotonation of triphenylmethane (pKa ~30.6) followed by reaction with paraformaldehyde, though steric hindrance may reduce yields .

- Hydrolysis of 2,2,2-Triphenylethyl p-toluenesulfonate under basic conditions (e.g., NaOH in water-dioxane), which also produces triphenylmethane as a byproduct via carbon-carbon cleavage .

Optimization Strategies:

- Use high-purity reagents and inert atmospheres to minimize side reactions.

- Adjust reaction time and temperature (e.g., 80–85°C for 20–25 hours under high pressure) to favor desired pathways .

- Recrystallization from hexane or methanol improves purity, as evidenced by consistent melting points (103–105°C) and elemental analysis .

Advanced: How do pressure and base concentration influence SN1 vs. SN2 mechanisms in solvolysis of 2,2,2-Triphenylethyl derivatives?

Methodological Answer:

- Pressure Effects: High pressure (5,000–5,500 atm) favors solvolysis (SN1) due to negative activation volume (ΔV‡), which contracts the system during transition state formation. This increases yields of rearranged products (e.g., 1,2,2-triphenylethyl ether) over unrearranged SN2 products .

- Base Concentration: Higher base concentrations shift the reaction toward SN2 pathways by increasing nucleophile availability. For example, in methanol with 0.5 M NaOMe, SN2 product (4) comprises ~30% of the mixture, but this decreases under high pressure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.